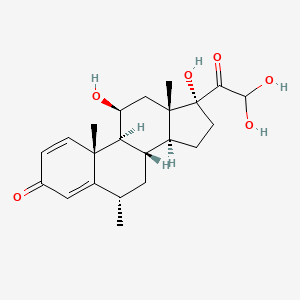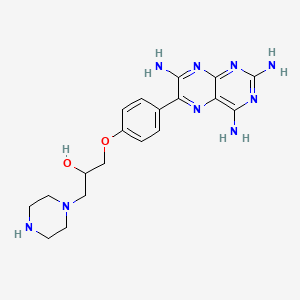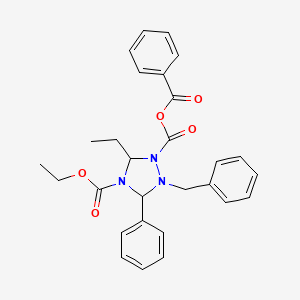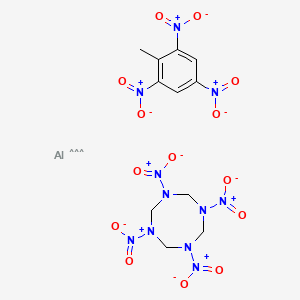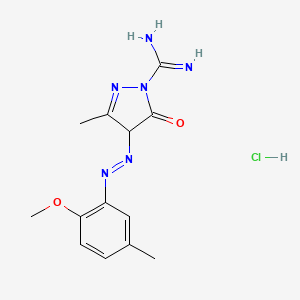
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of an azo group, a pyrazole ring, and a carboxamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable pyrazole derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction typically produces amines.
Scientific Research Applications
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or other biological molecules. The pyrazole ring may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulphonic acid
- 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulphonic acid, potassium sodium salt
Uniqueness
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride stands out due to its carboxamidine group, which imparts unique reactivity and potential applications. The presence of the monohydrochloride salt form also influences its solubility and stability, making it suitable for specific industrial and research applications.
Properties
CAS No. |
68936-08-3 |
|---|---|
Molecular Formula |
C13H16N6O2.ClH C13H17ClN6O2 |
Molecular Weight |
324.76 g/mol |
IUPAC Name |
4-[(2-methoxy-5-methylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H16N6O2.ClH/c1-7-4-5-10(21-3)9(6-7)16-17-11-8(2)18-19(12(11)20)13(14)15;/h4-6,11H,1-3H3,(H3,14,15);1H |
InChI Key |
UGSWODSVJMNCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


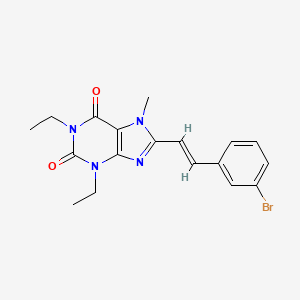
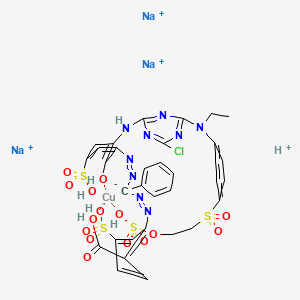
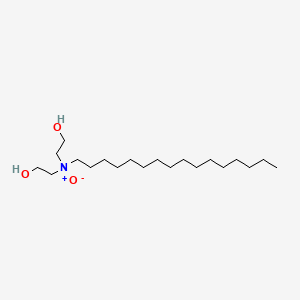
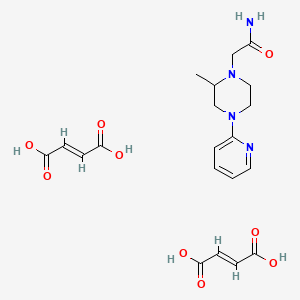
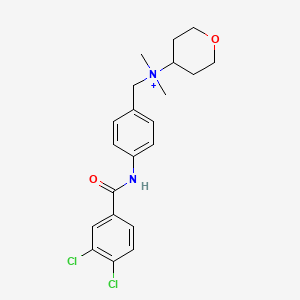
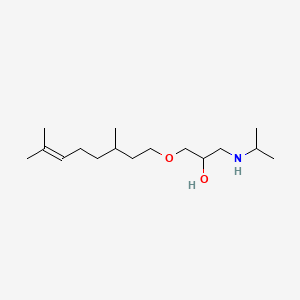

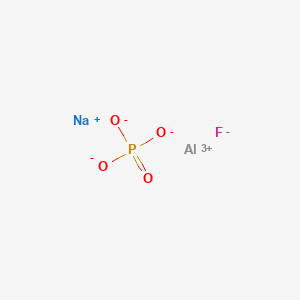
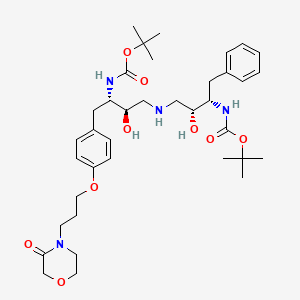
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
